molecular formula C12H7F3O2 B11870268 6-Hydroxy-5-(trifluoromethyl)-1-naphthaldehyde

6-Hydroxy-5-(trifluoromethyl)-1-naphthaldehyde

Cat. No.: B11870268
M. Wt: 240.18 g/mol
InChI Key: FZXYLNNPXHQIKZ-UHFFFAOYSA-N
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Description

6-Hydroxy-5-(trifluoromethyl)-1-naphthaldehyde is an organic compound that belongs to the class of naphthaldehydes It is characterized by the presence of a hydroxyl group at the 6th position and a trifluoromethyl group at the 5th position on the naphthalene ring, along with an aldehyde group at the 1st position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Hydroxy-5-(trifluoromethyl)-1-naphthaldehyde can be achieved through several synthetic routes. One common method involves the reaction of 5-(trifluoromethyl)-1-naphthol with a suitable aldehyde precursor under controlled conditions. The reaction typically requires the use of a strong base, such as sodium hydroxide, to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

6-Hydroxy-5-(trifluoromethyl)-1-naphthaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-Hydroxy-5-(trifluoromethyl)-1-naphthaldehyde has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-Hydroxy-5-(trifluoromethyl)-1-naphthaldehyde involves its interaction with specific molecular targets. The hydroxyl and aldehyde groups can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The trifluoromethyl group enhances the compound’s lipophilicity, potentially affecting its distribution and bioavailability in biological systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Hydroxy-5-(trifluoromethyl)-1-naphthaldehyde is unique due to its specific arrangement of functional groups on the naphthalene ring, which imparts distinct chemical properties and reactivity. Its combination of hydroxyl, trifluoromethyl, and aldehyde groups makes it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C12H7F3O2

Molecular Weight

240.18 g/mol

IUPAC Name

6-hydroxy-5-(trifluoromethyl)naphthalene-1-carbaldehyde

InChI

InChI=1S/C12H7F3O2/c13-12(14,15)11-9-3-1-2-7(6-16)8(9)4-5-10(11)17/h1-6,17H

InChI Key

FZXYLNNPXHQIKZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C=CC(=C(C2=C1)C(F)(F)F)O)C=O

Origin of Product

United States

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